molecular formula C19H18O B2486258 2-Methoxy-1-(1-phenylethyl)naphthalene CAS No. 133350-15-9

2-Methoxy-1-(1-phenylethyl)naphthalene

Cat. No. B2486258
M. Wt: 262.352
InChI Key: JTWXEEQZVDSHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-(1-phenylethyl)naphthalene is a chemical compound with the molecular formula C19H18O . It has an average mass of 262.346 Da and a monoisotopic mass of 262.135773 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Synthesis Applications

  • Facile Synthesis of Binaphthyl Derivatives : The compound is utilized in the synthesis of 1,1'-binaphthyl-2-carboxylates via nucleophilic aromatic substitution, demonstrating its utility in creating complex naphthalene derivatives with potential chiral applications (Hotta, Suzuki, & Miyano, 1990).

  • Synthesis of Aromatic Compounds : It serves as a precursor in the synthesis of various methylpiperidines, revealing its importance in studying sigma-subtype affinities and selectivities, and in antiproliferative activity research (Berardi et al., 2005).

  • Metal Complex Formation : This compound, as part of naphthalene-based acetic acids, is significant in the formation of metal complexes, which are studied for their structural features and biological activities (Lazou, Perontsis, & Psomas, 2023).

Photophysical and Chemical Properties

  • Fluorescence Studies : Its interaction with Bovine Serum Albumin (BSA) is examined, highlighting its relevance in fluorescence spectral studies and binding analyses (Ghosh, Rathi, & Arora, 2016).

  • Photophysical Applications : The compound's unique solvent-dependent fluorescence suggests its potential as an environmental fluorescence sensor (Hachiya, Asai, & Konishi, 2013).

Pharmaceutical and Biological Research

  • Analgesic Activity Modeling : The compound is studied for its analgesic activity, with molecular modeling calculations indicating potential as a nitric oxide donor, relevant in pharmaceutical research (Abachi, Behnan, & Najim, 2010).

  • C-H...π Interaction Studies : Its derivatives are used to study C-H...π interactions, crucial for understanding the assembling of aromatic units in chemical compounds (Capozzi, Terraneo, & Cardellicchio, 2019).

Safety And Hazards

While specific safety data for 2-Methoxy-1-(1-phenylethyl)naphthalene was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

2-methoxy-1-(1-phenylethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O/c1-14(15-8-4-3-5-9-15)19-17-11-7-6-10-16(17)12-13-18(19)20-2/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWXEEQZVDSHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(1-phenylethyl)naphthalene

Citations

For This Compound
2
Citations
Y Shinke - 2013 - ir.library.osaka-u.ac.jp
Although the living polymerization of monomers with polar functional groups is a challenge in cationic polymerization, the development of various initiating systems over the past few …
Number of citations: 0 ir.library.osaka-u.ac.jp
S Wu, J Dong, D Zhou, W Wang, L Liu… - The Journal of Organic …, 2019 - ACS Publications
AH 3 PO 3 -catalyzed alkylation of phenols with alkenes is achieved in a facile, efficient, and selective manner. The reaction shows a unique selectivity, ie, excellent regioselectivity, …
Number of citations: 20 pubs.acs.org

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